N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide
Description
N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a 3,4-dimethoxybenzyl substituent at the amide nitrogen and a 2-methoxyethyl chain at the indole’s 1-position. Characterization would typically employ spectroscopic techniques (¹H/¹³C NMR, IR, LC-MS) and elemental analysis, as demonstrated in similar carboxamide syntheses .
Its design aligns with trends in carboxamide research, where substituent variation modulates properties like solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)indole-3-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-25-11-10-23-14-17(16-6-4-5-7-18(16)23)21(24)22-13-15-8-9-19(26-2)20(12-15)27-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,22,24) |
InChI Key |
RRZUUCLCBYBWQN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Substitution Reactions: The 3,4-dimethoxybenzyl group and the 2-methoxyethyl group are introduced through substitution reactions, often using reagents like alkyl halides and appropriate catalysts.
Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substitution: The 3,4-dimethoxybenzyl group introduces electron-donating methoxy substituents, which may enhance π-π stacking interactions in biological targets compared to non-polar adamantyl (APICA) or plain benzyl (SDB-006) groups .
- Metabolic Stability : Fluorinated side chains (e.g., 5F-APICA) resist oxidative degradation, whereas methoxy groups in the target compound could undergo demethylation, a common metabolic pathway .
Heterocyclic Carboxamides with Methoxy Substitution
Non-indole carboxamides with methoxy groups, such as 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide (), highlight the role of methoxy substituents in diverse scaffolds. This benzimidazole derivative, synthesized via one-pot reductive cyclization , shares the 3,4-dimethoxyphenyl motif with the target compound.
Functional Group Comparisons
- N,O-Bidentate Directing Groups : ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide employs a hydroxy group for metal-catalyzed C–H functionalization. In contrast, the target compound’s methoxy groups lack direct metal-coordinating ability but may still influence reactivity in catalytic systems through steric or electronic effects .
- Synthetic Flexibility : The target compound’s 2-methoxyethyl chain allows for easier functionalization than rigid adamantyl or fluorinated groups, enabling modular optimization in drug discovery .
Biological Activity
N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22N2O4
- Molecular Weight : 342.38 g/mol
This structure features an indole core, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may contribute to its interaction with biological targets.
Research indicates that compounds with indole structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Indole derivatives can act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may interact with neurotransmitter receptors, influencing neurological functions.
- Antioxidant Activity : Some indole derivatives demonstrate antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.7 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Inhibition of angiogenesis |
These results suggest a promising role in cancer therapy, warranting further investigation into its molecular targets and pathways involved.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. Studies have shown that it can reduce neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress.
- Model : Neuroblastoma cells treated with hydrogen peroxide.
- Outcome : Significant reduction in cell death at concentrations above 5 μM.
Study 1: Anticancer Activity in Vivo
A recent study investigated the effects of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a reduction in tumor volume compared to control groups.
- Dosage : 20 mg/kg body weight
- Duration : 28 days
- Results : Tumor volume decreased by approximately 45%.
Study 2: Neuroprotection in Rodent Models
Another study focused on the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The results indicated improvements in cognitive function and a decrease in amyloid plaque formation.
- Dosage : 10 mg/kg body weight
- Duration : 8 weeks
- Results : Enhanced memory performance on behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
